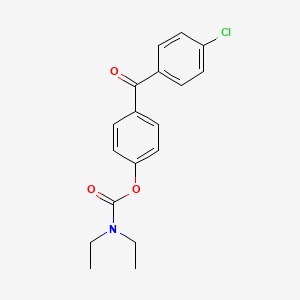
4-(4-chlorobenzoyl)phenyl N,N-diethylcarbamate
Overview
Description
4-(4-chlorobenzoyl)phenyl N,N-diethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorobenzoyl group attached to a phenyl ring, which is further linked to a diethylcarbamate moiety
Mechanism of Action
Target of Action
The primary target of 4-(4-chlorobenzoyl)phenyl N,N-diethylcarbamate is the human gastric adenocarcinoma cell line (AGS) . The compound interacts with these cells, leading to cytotoxic effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the alignment of the drug molecule within the active sites of various enzymes, which is enhanced by the N,N-diethylcarbamate group . This interaction leads to changes in the cell, resulting in cytotoxic effects .
Biochemical Pathways
The compound’s cytotoxic effects suggest that it may interfere with the normal functioning of the ags cells .
Result of Action
The result of the compound’s action is the induction of cytotoxic effects in the AGS cells . Several analogs of the compound were found to have cytotoxicity better than the reference drugs Oxaliplatin and Leucovorin . Among these, compounds 8e and 8f were identified as the most active, with IC50 values of 6.5 ± 0.024 μM and 6.6 ± 0.035 μM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)phenyl N,N-diethylcarbamate typically involves the reaction of 4-chlorobenzoyl chloride with phenyl N,N-diethylcarbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the product is continuously removed to maintain a steady-state reaction condition. This method allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)phenyl N,N-diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(4-chlorobenzoyl)phenyl N,N-diethylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the chlorobenzoyl group into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzoyl)phenyl N,N-dimethylcarbamate
- 4-(4-chlorobenzoyl)phenyl N,N-diisopropylcarbamate
- 4-(4-chlorobenzoyl)phenyl N,N-dibutylcarbamate
Uniqueness
4-(4-chlorobenzoyl)phenyl N,N-diethylcarbamate is unique due to its specific combination of the chlorobenzoyl and diethylcarbamate groups. This combination imparts distinct chemical and biological properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
[4-(4-chlorobenzoyl)phenyl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-3-20(4-2)18(22)23-16-11-7-14(8-12-16)17(21)13-5-9-15(19)10-6-13/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZZPKDZQAWDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-ethylthiophen-2-yl)-N-(3-methoxypropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4662984.png)
![2-({4-ALLYL-5-[(2,4-DIMETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-BENZYLACETAMIDE](/img/structure/B4662991.png)
![ETHYL 1-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B4663006.png)
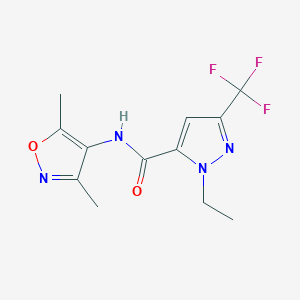
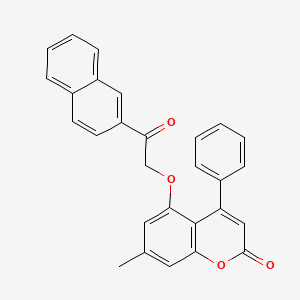
![1-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4663013.png)
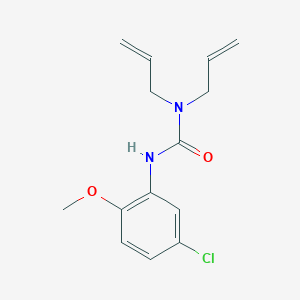
![N-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N'-(1-NAPHTHYL)UREA](/img/structure/B4663044.png)
![1-[5-(3-methoxyphenoxy)pentyl]piperidine](/img/structure/B4663048.png)
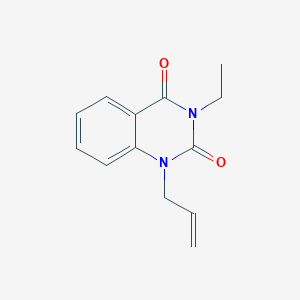
![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4663059.png)
![8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4663080.png)
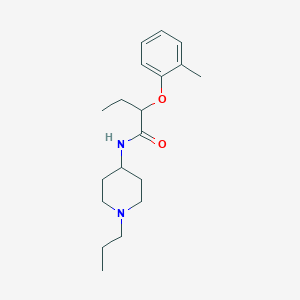
![methyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4663093.png)
